2,2,3,4,4,4-Hexafluorobutyric acid

描述

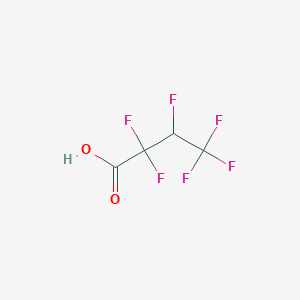

Structure

3D Structure

属性

IUPAC Name |

2,2,3,4,4,4-hexafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLUIEGTKBIKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626970 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-90-8 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2,2,3,4,4,4 Hexafluorobutyric Acid

Direct Fluorination Approaches

Direct fluorination involves the substitution of hydrogen atoms on a butyric acid derivative with fluorine. This transformation is challenging due to the high reactivity of fluorinating agents and the potential for fragmentation of the carbon skeleton.

One of the most established industrial methods for producing perfluorinated compounds is Electrochemical Fluorination (ECF) , also known as the Simons process. researchgate.netlew.ro In this method, a substrate such as butyryl chloride or butyric anhydride (B1165640) is dissolved in anhydrous hydrogen fluoride (B91410) and electrolyzed. The process generates perfluoroacyl fluorides at the anode, which can subsequently be hydrolyzed to the corresponding carboxylic acid. researchgate.netsemanticscholar.org While ECF is a powerful tool for exhaustive fluorination, it can lead to isomerization and fragmentation, requiring careful control of reaction conditions. researchgate.net

Another approach is the use of high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃) . This method involves passing the vapor of the hydrocarbon starting material over a heated bed of the metal fluoride. The CoF₃ acts as a fluorine source, which is then regenerated by passing elemental fluorine over the resulting cobalt(II) fluoride. This technique can be applied to butanoic acid derivatives to achieve exhaustive fluorination.

More modern methods focus on the selective fluorination of C–H bonds. chemrxiv.orgchemrxiv.org Transition-metal-catalyzed reactions have emerged as a promising tool for this purpose. chemrxiv.org However, these methods are often designed for the introduction of a single fluorine atom or for functionalizing specific positions (e.g., β-C(sp³)–H fluorination of carboxylic acids) and are not typically suited for the exhaustive fluorination required to produce hexafluorinated compounds. chemrxiv.orgchemrxiv.org

| Method | Fluorinating Agent | Typical Substrate | Key Characteristics |

|---|---|---|---|

| Electrochemical Fluorination (ECF) | Electric current in anhydrous HF | Butyryl chloride, Butyric anhydride | Industrial scale, produces perfluoroacyl fluoride intermediate, risk of isomerization. researchgate.netlew.ro |

| Metal Fluoride Fluorination | Cobalt(III) Fluoride (CoF₃) | Butyric acid derivatives | Vapor-phase reaction, suitable for exhaustive fluorination. |

| Catalytic C-H Fluorination | Various (e.g., AgF) with an oxidant | Carboxylic acids | High selectivity for specific positions, not suitable for exhaustive fluorination. chemrxiv.org |

Synthesis via Perfluoroalkylation and Carboxylic Acid Formation

This strategy involves constructing the target molecule by forming a key carbon-carbon bond, attaching a fluorinated six-carbon chain to a precursor that is then converted into a carboxylic acid.

One potential route is the carboxylation of a hexafluorobutene isomer . For instance, 1,1,1,2,3,3-hexafluorobutene could be reacted with carbon dioxide in the presence of a suitable catalyst to introduce a carboxyl group. Zeolite catalysts, such as Sc-exchanged MFI zeolite, have been studied for the selective carboxylation of alkenes with CO₂. osti.gov This approach would form an unsaturated fluorinated acid that would require a subsequent reduction step to yield the final saturated product.

Another method involves the use of perfluoroalkyl organometallic reagents . Perfluoroalkyl iodides can be used to generate perfluoroalkyl radicals or organometallic species that can then react with appropriate substrates. semanticscholar.org For example, a radical addition of a hexafluorobutyl iodide to a suitable acceptor, followed by transformation of the functional group into a carboxylic acid, represents a plausible pathway. Copper-based reagents are frequently used to mediate the transfer of perfluoroalkyl groups, although their application has been more extensively developed for aromatic substrates. nih.gov

Conversion of Precursors to 2,2,3,4,4,4-Hexafluorobutyric Acid

The chemical transformation of readily available fluorinated precursors is one of the most direct and common methods for synthesizing this compound.

A primary precursor is 2,2,3,4,4,4-hexafluoro-1-butanol . chemicalbook.com This alcohol can be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents. Classical reagents like potassium permanganate (KMnO₄) or chromic acid can be effective, although modern, milder, and more selective oxidation systems are often preferred to minimize side reactions. The availability of the precursor alcohol is a key factor in the viability of this route. chemicalbook.com

Another significant pathway is the hydrolysis of 2,2,3,4,4,4-hexafluorobutyryl fluoride . As mentioned previously, the perfluoroacyl fluoride is a common product of electrochemical fluorination. researchgate.netgoogleapis.com Simple hydrolysis of this intermediate, typically with water or an aqueous base, readily yields the carboxylic acid.

Similarly, the hydrolysis of other derivatives, such as esters (e.g., methyl 2,2,3,4,4,4-hexafluorobutanoate) or amides, under acidic or basic conditions, will produce the target acid. These derivatives can themselves be prepared from the alcohol or acid fluoride precursors.

| Precursor | CAS Number | Reaction Type | Typical Reagents |

|---|---|---|---|

| 2,2,3,4,4,4-Hexafluoro-1-butanol | 382-31-0 chemicalbook.com | Oxidation | KMnO₄, CrO₃/H₂SO₄, PCC, TEMPO |

| 2,2,3,4,4,4-Hexafluorobutyryl fluoride | N/A | Hydrolysis | Water, aqueous NaOH or KOH |

| Methyl 2,2,3,4,4,4-hexafluorobutanoate | N/A | Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of synthetic routes to this compound.

In direct fluorination , palladium-based catalysts have been investigated for C-H activation to enable selective fluorination, though their use for creating polyfluorinated systems is still developing. chemrxiv.org For perfluoroalkylation reactions , copper compounds are often used as catalysts or mediators to facilitate the formation of C-C bonds with perfluoroalkyl groups. nih.gov

The carboxylation of hexafluorobutene is a fundamentally catalytic process, relying on transition metal complexes or solid-state catalysts like zeolites to activate both the alkene and carbon dioxide. osti.gov

Furthermore, many of the precursor conversion reactions are catalytic. The hydrolysis of esters and other derivatives is classically catalyzed by strong acids or bases. The oxidation of 2,2,3,4,4,4-hexafluoro-1-butanol can be performed using catalytic systems, such as a catalytic amount of a transition metal (e.g., ruthenium) in the presence of a stoichiometric co-oxidant. These catalytic methods are often preferred over stoichiometric reagents due to reduced waste and milder reaction conditions.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of various process parameters to ensure safety, efficiency, and economic viability. fraunhofer.de

For any synthetic route, key variables such as temperature, pressure, reaction time, and reactant/catalyst concentrations must be optimized. nih.gov In processes like electrochemical fluorination, parameters including current density, voltage, and the purity of the anhydrous hydrogen fluoride electrolyte are critical for maximizing yield and minimizing by-product formation.

Scaling up chemical production from laboratory to pilot or industrial scale presents challenges in heat and mass transfer. researchgate.netscialert.net The highly exothermic nature of many fluorination reactions requires robust thermal management systems to prevent runaway reactions. The use of continuous flow reactors, as opposed to batch reactors, is an increasingly common strategy for scaling up energetic or hazardous reactions, as they offer superior control over temperature and reaction time, improving both safety and consistency. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2,2,3,4,4,4 Hexafluorobutyric Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is the primary site of reactivity in 2,2,3,4,4,4-hexafluorobutyric acid, undergoing typical reactions such as esterification, amidation, and conversion to acyl halides and anhydrides. The presence of the hexafluorobutyl group enhances the acidity of the carboxylic proton, influencing the conditions required for these transformations.

Esterification Reactions

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The equilibrium nature of the reaction often necessitates the removal of water to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

While specific data for the esterification of this compound is not extensively documented in readily available literature, studies on similar fluorinated alcohols, such as 2,2,3,3,4,4,4-heptafluorobutan-1-ol, provide insights into the kinetics and thermodynamics of such reactions. For the esterification of acetic acid with 2,2,3,3,4,4,4-heptafluorobutan-1-ol using sulfuric acid as a catalyst, the equilibrium constant is influenced by the initial molar ratio of reactants, catalyst concentration, and temperature. mdpi.comnih.govresearchgate.netmdpi.com The process can be effectively carried out using reactive distillation to shift the equilibrium towards the product. mdpi.com

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Acetic acid + 2,2,3,3,4,4,4-Heptafluorobutan-1-ol | Sulfuric Acid | Batch Reactive Distillation | 2,2,3,3,4,4,4-Heptafluorobutyl acetate (B1210297) | >99% conversion | mdpi.com |

| Carboxylic Acid + Alcohol | Acid (e.g., H₂SO₄, TsOH) | Heat, removal of water | Ester + Water | Varies (equilibrium) | masterorganicchemistry.commasterorganicchemistry.com |

Amidation Reactions

The formation of amides from this compound involves its reaction with primary or secondary amines. youtube.com Direct reaction of a carboxylic acid with an amine typically forms a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com To achieve amide formation, this salt must be dehydrated, often by heating, to drive off water. masterorganicchemistry.com

A more common and efficient method for amide synthesis involves the activation of the carboxylic acid. This can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). These activated derivatives readily react with amines to form amides under milder conditions. masterorganicchemistry.compressbooks.pub The reaction with acyl chlorides, for instance, is highly exothermic and proceeds rapidly. britannica.com Typically, two equivalents of the amine are used: one to form the amide and the second to neutralize the hydrogen chloride byproduct. pressbooks.pub

While specific examples for the amidation of this compound are not detailed in the provided search results, the general principles of amide synthesis from carboxylic acids are well-established.

| Reactant 1 | Reactant 2 | Product | Notes | Reference |

| Carboxylic Acid | Primary or Secondary Amine | Amide + Water | Requires heating to dehydrate the intermediate salt. | masterorganicchemistry.com |

| Acyl Chloride | Primary or Secondary Amine (2 equiv.) | Amide + Amine Hydrochloride | Vigorous reaction, often done at room temperature. | pressbooks.pubbritannica.com |

| Acid Anhydride | Primary or Secondary Amine | Amide + Carboxylate Salt | General method for amide synthesis. | masterorganicchemistry.com |

Anhydride and Acyl Halide Formation

This compound can be converted to its corresponding acid anhydride and acyl halides, which are highly reactive intermediates useful in various organic syntheses.

Anhydride Formation: Symmetrical anhydrides can be synthesized from carboxylic acids using dehydrating agents. chemguide.co.uk Another common method involves the reaction of a carboxylic acid with an acyl chloride. jcsp.org.pk For dicarboxylic acids, intramolecular dehydration can occur upon heating to form cyclic anhydrides. While specific methods for 2,2,3,4,4,4-hexafluorobutyric anhydride are not detailed, information is available for the related heptafluorobutyric anhydride. researchgate.net

Acyl Halide Formation: Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). pressbooks.publibretexts.orgorganic-chemistry.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the acyl chloride. libretexts.org

| Starting Material | Reagent | Product | Byproducts | Reference |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | SO₂, HCl | libretexts.org |

| Carboxylic Acid | Phosphorus Trichloride (PCl₃) | Acyl Chloride | H₃PO₃ | libretexts.org |

| Carboxylic Acid | Phosphorus Pentachloride (PCl₅) | Acyl Chloride | POCl₃, HCl | libretexts.org |

| Carboxylic Acid | Acyl Chloride | Acid Anhydride | HCl | jcsp.org.pk |

Reactions Involving the Fluorinated Butyl Chain

The fluorinated butyl chain of this compound is generally characterized by its high stability due to the strength of the carbon-fluorine bonds. However, under specific conditions, reactions involving this part of the molecule can occur.

Oxidation Processes

The perfluorinated alkyl chain is highly resistant to oxidation. However, studies on the atmospheric oxidation of related polyfluorinated compounds suggest that under certain conditions, such as in the presence of hydroxyl radicals, oxidation can occur. nih.gov For instance, the atmospheric oxidation of N-ethylperfluorobutyramide, a related compound, leads to the formation of perfluorinated carboxylic acids. nih.gov The initial site of attack by sulfate (B86663) radicals on perfluoroalkyl carboxylic acids is reported to be the carboxylate headgroup. nih.gov

It is important to note that the oxidation of the C-H bond at the 3-position of this compound would be a potential reaction pathway, though specific studies on this were not found in the search results.

Reduction Processes

The carboxylic acid group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. britannica.comchemguide.co.uklibretexts.orglibretexts.org The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. libretexts.orglibretexts.org

Reduction of the fluorinated alkyl chain is significantly more challenging due to the high strength of the C-F bonds and is not a common reaction under standard laboratory conditions.

Decarboxylation, the removal of the carboxyl group, can occur under certain conditions. For some perfluorocarboxylic acids, heating in polar aprotic solvents can lead to decarboxylation. yuntsg.com For example, heating perfluorooctanoic acid in the presence of sodium hydroxide (B78521) in a polar aprotic solvent leads to its degradation. yuntsg.com The decarboxylation of 2,2-dimethyl propanoic acid can lead to isobutane, indicating that the structure of the starting acid influences the product of decarboxylation. vedantu.com

| Reaction | Reagent/Condition | Product | Notes | Reference |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Aldehyde is an intermediate. | britannica.comchemguide.co.uklibretexts.orglibretexts.org |

| Decarboxylation | Heat, Polar Aprotic Solvent, NaOH | Degraded Products | Observed for other perfluorocarboxylic acids. | yuntsg.com |

Nucleophilic Substitution on Fluorinated Carbon Centers

The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution on saturated fluorinated carbons exceptionally challenging. The high electronegativity of fluorine atoms in this compound significantly reduces the electrophilicity of the adjacent carbon atoms, rendering them poor targets for nucleophilic attack. Direct displacement of a fluoride (B91410) ion from the perfluorinated chain by a nucleophile is generally not a feasible reaction pathway under normal conditions.

However, reactions analogous to nucleophilic substitution can occur under specific circumstances, often involving the transformation of the carboxylic acid group into a better leaving group or proceeding through radical intermediates. For instance, the conversion of carboxylic acids to their corresponding acyl fluorides can be achieved, which then allows for nucleophilic acyl substitution. beilstein-journals.orgresearchgate.net

While direct nucleophilic substitution on the C-F bond of the hexafluorobutyl chain is not a common reaction, the principles of nucleophilic substitution reactions, such as S(_N)1 and S(_N)2 mechanisms, are fundamental to understanding why such reactions are disfavored for this compound. nih.gov The high bond dissociation energy of C-F bonds and the instability of a potential fluoride leaving group contribute to the inertness of the perfluorinated chain towards nucleophiles.

Electrophilic Reactions

The electron-deficient nature of the aromatic ring in perfluorinated aromatic compounds makes them susceptible to nucleophilic aromatic substitution rather than electrophilic aromatic substitution. wikipedia.org Similarly, the highly fluorinated alkyl chain in this compound deactivates the molecule towards electrophilic attack. The strong inductive effect of the fluorine atoms withdraws electron density from the entire molecule, including the pi system of the carbonyl group, making it less susceptible to attack by electrophiles.

Electrophilic addition reactions, common for alkenes, are not relevant to the saturated hexafluorobutyl chain. While the carboxylic acid group itself can undergo electrophilic attack, for instance, protonation of the carbonyl oxygen, the subsequent reactivity is influenced by the strongly electron-withdrawing hexafluoroalkyl group.

Mechanistic Investigations of Key Transformations

The thermal decomposition of perfluorinated carboxylic acids (PFCAs) provides insight into the relative bond strengths and potential reaction pathways of this compound. Computational studies on similar short-chain PFCAs, such as perfluorobutanoic acid (PFBA), have shown that the weakest carbon-carbon bond is the one connecting the α- and β-carbons. nih.govnjit.eduresearchgate.netacs.org This suggests that thermal degradation is likely to initiate via C-C bond scission within the perfluorinated chain rather than cleavage of the stronger C-F bonds.

Another key transformation for carboxylic acids is decarboxylation. For typical carboxylic acids, this process is often difficult. However, for perfluorinated carboxylic acids, decarboxylation can occur under certain conditions. The mechanism of thermal decomposition of PFCAs is proposed to proceed through the elimination of hydrogen fluoride from the acid head group, forming a transient perfluorinated α-lactone intermediate. This intermediate then readily decomposes to a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the carbon chain. rsc.org This acyl fluoride can then undergo hydrolysis to form a shorter-chain PFCA.

The table below summarizes the bond dissociation energies for a related compound, perfluorobutanoic acid (PFBA), which provides a model for understanding the relative bond strengths in this compound.

Calculated Bond Dissociation Energies for Perfluorobutanoic Acid (PFBA)

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| α-C–COOH | ~100-110 | nih.govacs.org |

| α-C–β-C | ~80-90 | nih.govacs.org |

| β-C–γ-C | ~90-100 | nih.govacs.org |

Acid-Catalyzed Reactions Involving this compound

Due to its strong acidity, stemming from the inductive effect of the numerous fluorine atoms, this compound and its derivatives can act as effective catalysts in certain organic reactions. The general mechanism for acid-catalyzed reactions, such as esterification, involves the protonation of a substrate to increase its electrophilicity. youtube.com

One of the most common acid-catalyzed reactions for carboxylic acids is Fischer esterification. In this reaction, the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. While this compound itself can be esterified, its strong acidity can also allow it to catalyze other reactions.

The hydrolysis of esters, the reverse of esterification, can also be catalyzed by acids. youtube.com The mechanism is essentially the reverse of the Fischer esterification, starting with the protonation of the ester carbonyl oxygen, followed by nucleophilic attack of water.

The table below outlines the general steps in an acid-catalyzed ester hydrolysis.

General Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description | Reference |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen of the ester. | youtube.comyoutube.com |

| 2 | Nucleophilic attack by water on the carbonyl carbon. | youtube.comyoutube.com |

| 3 | Proton transfer to the alkoxy group. | youtube.com |

| 4 | Elimination of the alcohol as a leaving group. | youtube.com |

| 5 | Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid. | youtube.comyoutube.com |

Derivatives and Analogues of 2,2,3,4,4,4 Hexafluorobutyric Acid

Fluoroalkyl Ester Derivatives

Esters of 2,2,3,4,4,4-hexafluorobutyric acid are a significant class of derivatives, typically synthesized through the esterification of the parent acid with various alcohols. This reaction can be catalyzed by an acid. An alternative route is the transesterification of a simpler ester of the acid. These fluoroalkyl esters are investigated for their unique properties, which are largely dictated by the extensive fluorination.

Prominent examples of these esters include 2,2,3,4,4,4-hexafluorobutyl acrylate (B77674) (HFBA) and 2,2,3,4,4,4-hexafluorobutyl methacrylate (B99206) (HFBMA). nih.govnih.gov These molecules are notable because they contain a polymerizable acrylate or methacrylate group, making them valuable monomers for the synthesis of specialty polymers. The polymers derived from these esters are noted for their potential chemical and thermal stability. pdx.edu

Table 1: Physicochemical Properties of 2,2,3,4,4,4-Hexafluorobutyl Ester Derivatives

| Property | 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) | 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) |

|---|---|---|

| Molecular Formula | C₇H₆F₆O₂ nih.gov | C₈H₈F₆O₂ nih.gov |

| Molar Mass | 236.11 g/mol nih.gov | 250.14 g/mol nih.gov |

| CAS Number | 54052-90-3 nih.gov | 36405-47-7 nih.gov |

| Density | Data not available | 1.348 g/mL at 25 °C chembk.com |

| Boiling Point | Data not available | 158 °C chembk.com |

| Refractive Index (n20/D) | Data not available | 1.361 chembk.com |

Fluorinated Amide Derivatives

The synthesis of fluorinated amides from this compound can be achieved through several standard synthetic routes. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with a primary or secondary amine to form the corresponding amide. Another approach is the direct coupling of the carboxylic acid with an amine using a variety of modern coupling reagents.

The resulting N-substituted-2,2,3,4,4,4-hexafluorobutyramides are an important class of compounds. The properties of these amides can be tuned by varying the substituent on the nitrogen atom. The high fluorine content of the hexafluorobutyl group significantly influences the electronic nature and stability of the amide bond.

Table 2: General Structure of this compound Amide Derivatives

| General Structure | R¹ | R² | Amine Source |

|---|---|---|---|

|

H | Alkyl, Aryl | Primary Amine (R²NH₂) |

| Alkyl, Aryl | Alkyl, Aryl | Secondary Amine (R¹R²NH) |

Functionalized Derivatives for Specific Applications

The unique properties of the hexafluorobutyl moiety are harnessed by incorporating it into larger, more complex molecules designed for specific, high-performance applications. These functionalized derivatives often serve as key components in advanced materials.

A notable application is in the field of polymer chemistry. The monomer 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA) has been used to synthesize well-defined organic/inorganic hybrid fluorinated star polymers. uq.edu.au In this process, atom transfer radical polymerization (ATRP) is initiated from an octa(aminophenyl)silsesquioxane (OAPS) nanocage, resulting in a star-shaped polymer with a silica-based core and radiating arms of poly(HFBMA). uq.edu.au These hybrid materials exhibit enhanced thermal stability compared to their linear counterparts and are of interest for creating surfaces with specific properties. uq.edu.au

Another significant industrial application involves the synthesis of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640), a monomer used in the production of high-performance fluorinated polyimides. chemicalbook.com The precursor for this anhydride is 2,2-bis(3,4-dimethylphenyl)hexafluoropropane, which is synthesized from hexafluoroisopropanol. chemicalbook.com These polyimides are valued for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and gas separation membranes. google.comgoogle.com

Stereochemical Aspects of this compound Derivatives

A crucial structural feature of this compound and its derivatives is the presence of a stereocenter at the third carbon atom (C3), the carbon bonded to a single fluorine atom and a hydrogen atom. nih.gov This chirality means that the acid and its derivatives exist as a pair of enantiomers (R and S forms).

The separation of these enantiomers, a process known as chiral resolution, is critical when one enantiomer exhibits desired properties while the other is inactive or has undesirable effects. Standard methods for chiral resolution are applicable, including:

Formation of Diastereomeric Salts: The racemic acid can be reacted with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers of either the parent acid or its derivatives. koreascience.kr

Furthermore, stereoselective synthesis methods can be developed to produce a single, desired enantiomer preferentially. nih.govnih.govyoutube.com This avoids the need for resolution and the loss of 50% of the material inherent in separating a racemic mixture. Such syntheses often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties and reactivity is essential for rational design in medicinal chemistry and materials science. nih.govnih.gov The high degree of fluorination is the dominant factor influencing these characteristics.

The influence of the gem-difluoro (CF₂) and trifluoromethyl (CF₃) groups is significant. The strong electron-withdrawing inductive effect of the fluorine atoms has a profound impact on the physicochemical properties of the derivatives. nih.gov

Acidity/Basicity: The pKa of the parent carboxylic acid and any other acidic or basic centers in a derivative are strongly influenced by the proximity of the fluorinated groups. nih.gov

Metabolic Stability: The replacement of C-H bonds with C-F bonds often enhances a molecule's metabolic stability, as the C-F bond is stronger and less susceptible to enzymatic oxidation. nih.gov

Reactivity: The electron-withdrawing nature of the fluorinated alkyl chain increases the electrophilicity of the carbonyl carbon in ester and amide derivatives, potentially influencing their rates of hydrolysis and other nucleophilic acyl substitution reactions.

Table 3: Predicted Influence of the 2,2,3,4,4,4-Hexafluorobutyl Group on Derivative Properties

| Property | Expected Influence | Rationale |

|---|---|---|

| Acidity of Parent Acid | Increased | Strong electron-withdrawing effect of fluorine atoms stabilizes the carboxylate anion. nih.gov |

| Lipophilicity | Increased | Fluorine atoms decrease polarity and increase non-polar surface area. nih.gov |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to metabolic cleavage. nih.gov |

| Electrophilicity of Carbonyl Carbon | Increased | Inductive electron withdrawal by the fluorinated chain makes the carbonyl carbon more susceptible to nucleophilic attack. |

Advanced Analytical Methodologies for 2,2,3,4,4,4 Hexafluorobutyric Acid

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 2,2,3,4,4,4-hexafluorobutyric acid from various matrices. The choice of chromatographic technique is dictated by the sample complexity, the required level of sensitivity, and the analytical objective, whether it be quantification or structural confirmation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound necessitate a derivatization step to convert them into more volatile forms suitable for GC analysis. This chemical modification enhances chromatographic performance by improving peak shape and reducing tailing.

Several derivatization reagents have been successfully employed for the GC-MS analysis of perfluorinated carboxylic acids (PFCAs). These reagents react with the carboxylic acid group to form less polar and more volatile esters or amides. The choice of derivatizing agent can influence the reaction efficiency, the stability of the derivative, and the mass spectral fragmentation pattern, which is crucial for identification and quantification.

Common derivatization strategies include esterification using reagents such as isobutyl chloroformate or diphenyl diazomethane (B1218177), and amidation with agents like 2,4-difluoroaniline (B146603) (DFA). tntech.edu For instance, a rapid derivatization using diphenyl diazomethane has been shown to be effective for a range of PFCAs, with the reaction completing in under a minute. yorku.caacs.orgyorku.ca Another approach involves derivatization with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which occurs in the GC injection port, forming N,N,N',N'-tetramethyl diamines. researchgate.net

The selection of the GC column is also critical for achieving optimal separation of the derivatized analytes. Columns with a mid-polarity stationary phase, such as those containing phenyl- and methyl-polysiloxane, are often employed. The use of hydrogen as a carrier gas can be beneficial for the separation of ultrashort-chain PFCA derivatives. yorku.caacs.orgyorku.ca

Coupling GC with mass spectrometry (GC-MS) provides a highly selective and sensitive detection method. The mass spectrometer can be operated in either full scan mode to obtain mass spectra for structural elucidation or in selected ion monitoring (SIM) mode for targeted quantification, offering low detection limits.

| Parameter | Method 1: Isobutyl Chloroformate | Method 2: Diphenyl Diazomethane | Method 3: 2,4-Difluoroaniline (DFA) |

| Derivatizing Agent | Isobutyl Chloroformate | Diphenyl Diazomethane | 2,4-Difluoroaniline |

| Reaction Conditions | Catalyzed by pyridine | <1 minute reaction time | Optimized synthesis conditions |

| GC Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | HP-5MS (5%-phenyl-methylpolysiloxane) | HP-5MS (30 m × 250 µm × 0.25 µm) |

| Carrier Gas | Helium or Hydrogen | Hydrogen | Helium (1 mL/min) |

| Injector Temperature | Typically 250-280°C | 280°C | 280°C |

| Oven Program | Ramped temperature program | Initial 80°C (2 min), ramp to 150°C (8°C/min), then to 280°C (30°C/min) | Initial 80°C (2 min), ramp to 150°C (8°C/min), then to 280°C (30°C/min) |

| MS Detection | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan or Selected Ion Monitoring (SIM) | Full Scan or Selected Ion Monitoring (SIM) |

| Reference | General knowledge from PFCA analysis | acs.org | tntech.edu |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS/MS) for Analysis

High-performance liquid chromatography (HPLC) is the most common technique for the analysis of this compound and other PFCAs, as it can directly analyze these polar compounds in their native form without the need for derivatization. When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.

Reversed-phase chromatography is the predominant separation mode. C18 columns are widely used, though superficially porous particle (SPP) columns are gaining popularity due to their ability to provide faster and more efficient separations. restek.com The mobile phase typically consists of a mixture of water and an organic solvent, most commonly methanol (B129727) or acetonitrile, with an additive to control the pH and improve peak shape.

For the analysis of anionic compounds like this compound, ion-pairing reagents are often added to the mobile phase to enhance retention on reversed-phase columns. Heptafluorobutyric acid (HFBA), a close structural analog, is frequently used as a volatile ion-pairing agent, particularly in LC-MS applications. nih.gov The concentration of the ion-pairing reagent can be optimized to achieve the desired retention and separation.

LC-MS/MS analysis is typically performed using an electrospray ionization (ESI) source operating in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. This highly selective detection method minimizes matrix interferences and allows for very low detection limits.

| Parameter | Typical Conditions |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) or Superficially Porous Particle (SPP) C18 |

| Mobile Phase A | Water with additive (e.g., 20 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Gradient elution from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Source | Electrospray Ionization (ESI) in Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M-H]⁻ |

| Product Ions | Analyte-specific fragments |

| Reference | restek.comdtic.mil |

Ion Chromatography (IC) Applications

Ion chromatography (IC) is another valuable technique for the analysis of ionic species, including this compound. IC separates ions based on their interaction with a charged stationary phase. For the analysis of anionic compounds, an anion-exchange column is used.

The eluent in IC typically consists of an aqueous solution of a salt, such as sodium hydroxide (B78521) or sodium carbonate/bicarbonate, which competes with the analyte for the exchange sites on the stationary phase. Gradient elution, where the eluent strength is increased over time, is often employed to separate a wide range of analytes with different affinities for the column. Interestingly, for some perfluoroalkyl substances, decreasing the sodium hydroxide concentration in the eluent has been shown to improve separation. wiley.com

Conductivity detection is the most common detection method in IC. To enhance sensitivity, a suppressor is used after the analytical column to reduce the background conductivity of the eluent and convert the analyte ions to a more conductive form.

A recent development is combustion ion chromatography (CIC), which can be used for the determination of total organofluorine. In this technique, the sample is combusted, and the resulting hydrogen fluoride (B91410) is absorbed into a solution and analyzed by IC. thermofisher.comchemrxiv.org

| Parameter | Typical Conditions |

| IC Column | Anion-exchange column (e.g., Resorcinarene-based stationary phase) |

| Eluent | Sodium Hydroxide (NaOH) or Sodium Carbonate/Bicarbonate (Na₂CO₃/NaHCO₃) |

| Elution Mode | Gradient elution (e.g., decreasing NaOH concentration for some PFAS) |

| Detection | Suppressed Conductivity |

| Sample Preparation | Simple filtration for water samples |

| Reference | wiley.combyu.edu |

Direct Spectroscopic Characterization for Analytical Purposes

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound. These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of chemical compounds. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are highly relevant for the characterization of this compound.

The ¹H NMR spectrum would be expected to show a signal for the proton on the third carbon, which would be split by the adjacent fluorine atoms. The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. biophysics.org The ¹⁹F NMR spectrum of this compound would exhibit distinct signals for the different fluorine environments within the molecule (i.e., the -CF₂- and -CF₃ groups). The chemical shifts and coupling patterns (J-coupling) between the different fluorine nuclei and with the proton provide detailed structural information. The chemical shifts are sensitive to the local electronic environment, and typical ranges for different fluorinated groups have been established. ucsb.educolorado.edu

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10 - 13 |

| -CH- (adjacent to fluorine) | Varies depending on fluorine substitution | |

| ¹⁹F | -CF₃ | -60 to -80 (relative to CFCl₃) |

| -CF₂- | -80 to -140 (relative to CFCl₃) | |

| Reference | General NMR principles and ucsb.educolorado.edu |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are complementary and can be used for the identification and characterization of this compound.

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.com A very broad O-H stretching vibration is typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. spectroscopyonline.com The C=O stretching vibration gives rise to a strong absorption band, typically between 1760 and 1690 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum. orgchemboulder.com

Raman spectroscopy is also a valuable tool for the analysis of carboxylic acids. rsc.orgpsu.edu The C=O stretching vibration is also observable in the Raman spectrum, typically as a strong band. The C-F bonds in this compound will also give rise to characteristic stretching vibrations in the IR and Raman spectra, typically in the region of 1400-1000 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) - IR | Typical Wavenumber Range (cm⁻¹) - Raman |

| O-H Stretch | 3300 - 2500 (very broad) | Weak or not observed |

| C=O Stretch | 1760 - 1690 (strong) | 1700 - 1640 (strong) |

| C-O Stretch | 1320 - 1210 | 1320 - 1210 |

| O-H Bend | 1440 - 1395 and 950 - 910 | Observed |

| C-F Stretch | 1400 - 1000 | 1400 - 1000 |

| Reference | orgchemboulder.comspectroscopyonline.com | rsc.orgpsu.edu |

Derivatization Strategies for Enhanced Analytical Detection

For gas chromatography (GC)-based analysis, derivatization is a crucial step to increase the volatility and improve the chromatographic behavior of polar compounds like carboxylic acids. For PFCAs, including what would be expected for this compound, several derivatization strategies have been employed.

Esterification is a common approach. This involves converting the carboxylic acid group into an ester. Various alcohols, such as methanol, butanol, or isobutanol, can be used in the presence of an acid catalyst to form the corresponding esters. However, studies on other PFCAs have shown that esterification can be less effective for shorter-chain compounds (C4-C6). nih.gov

A more robust method for a broad range of PFCAs, including short-chains, is amidation . nih.gov This reaction typically involves an aniline (B41778) derivative, such as 2,4-difluoroaniline, and a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). The resulting anilide derivatives are generally more stable and provide good responses in GC analysis. nih.gov

Another established technique is the use of alkylating agents. For instance, diphenyl diazomethane has been shown to rapidly derivatize a wide range of PFCAs (C2-C14) in less than a minute, making it a high-throughput option for GC-mass spectrometry (MS) analysis. nih.gov

The selection of a derivatization reagent is critical and depends on the analytical endpoint. For electron capture detection (ECD), highly fluorinated derivatizing agents can enhance sensitivity. For mass spectrometry, the choice will also be guided by the fragmentation patterns of the resulting derivative to ensure specific and sensitive detection.

Table 1: Potential Derivatization Reagents for this compound based on PFCA Analysis

| Derivatization Reagent | Resulting Derivative | Typical Analytical Technique | Key Considerations |

| Isobutyl Chloroformate | Isobutyl ester | GC-ECD, GC-MS | Effective for a range of PFCAs. |

| 2,4-Difluoroaniline / DCC | Anilide derivative | GC-MS | Shown to be effective for C4-C12 PFCAs. nih.gov |

| Diphenyl diazomethane | Diphenylmethyl ester | GC-MS | Very rapid reaction time. nih.gov |

Quantitative Analysis and Method Validation for this compound in Complex Matrices

The quantitative analysis of PFCAs in complex environmental and biological matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the direct analysis of these compounds without the need for derivatization.

For short-chain PFCAs like this compound, which are highly polar, reversed-phase liquid chromatography can be challenging due to poor retention on conventional C18 columns. restek.com To overcome this, several strategies can be employed:

Ion-pairing chromatography: The use of ion-pairing reagents, such as heptafluorobutyric acid (HFBA) itself (in the context of analyzing other compounds), can improve the retention of anionic PFCAs on reversed-phase columns. nih.gov

Anion-exchange chromatography: This technique provides strong retention for anionic compounds and can be effective for separating ultrashort- and short-chain PFCAs. restek.com

Mixed-mode chromatography: Columns with both reversed-phase and anion-exchange properties offer another avenue for retaining and separating polar anionic analytes.

Method validation for any quantitative analytical procedure is paramount to ensure the reliability of the data. According to guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) for PFAS analysis, a validation protocol should be established before the study. epa.govepa.gov Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate the analyte from other components in the sample matrix. This is particularly important for isomers, as different isomers of a PFCA may have different toxicological profiles. High-resolution mass spectrometry (HRMS) can be a valuable tool for distinguishing between isomers based on their fragmentation patterns.

Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices. Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD) of replicate measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Matrix Effects: The alteration of the analytical signal due to co-eluting compounds from the sample matrix. These effects can be compensated for by the use of isotopically labeled internal standards.

Table 2: Key Parameters for Method Validation of this compound Analysis

| Validation Parameter | Description | Common Acceptance Criteria (based on general PFAS methods) |

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the retention time of the analyte. |

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |

| Accuracy (% Recovery) | Agreement between measured and true concentration. | Typically 70-130% |

| Precision (% RSD) | Repeatability and intermediate precision. | < 20% |

| LOD/LOQ | Lowest detectable and quantifiable concentrations. | Method- and matrix-dependent. |

Spectroscopic Characterization and Structural Elucidation of 2,2,3,4,4,4 Hexafluorobutyric Acid

Comprehensive NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2,2,3,4,4,4-Hexafluorobutyric acid, providing unambiguous evidence for its atomic arrangement through the analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by its relative simplicity, which is a direct consequence of the molecule's structure. It typically displays two main signals: a highly deshielded singlet for the acidic proton of the carboxylic acid group (-COOH), and a complex multiplet for the single proton at the C3 position (-CHF-). The complexity of the C3-H signal arises from extensive coupling to the adjacent fluorine atoms on C2, C3, and C4. Decoupling experiments, such as ¹H{¹⁹F}, can simplify this multiplet to a singlet, confirming the proton's location. southampton.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals four distinct carbon environments, consistent with the butanoic acid backbone. libretexts.org The carbonyl carbon (C1) of the carboxylic acid appears significantly downfield (typically 170-180 ppm) due to its sp² hybridization and the electron-withdrawing effect of the oxygen atoms. libretexts.orgyale.edu The other three carbons are heavily influenced by the attached fluorine atoms, which cause both a downfield shift and characteristic C-F coupling patterns. The signals for C2, C3, and C4 will appear as complex multiplets due to one-bond and two-bond couplings with fluorine.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, the spectrum is expected to show three distinct fluorine environments corresponding to the -CF₂- group at C2, the -CHF- group at C3, and the -CF₃ group at C4. The signals will exhibit complex splitting patterns due to homo- and heteronuclear couplings (F-F and F-H). The integration of these signals would correspond to a 2:1:3 ratio, confirming the number of fluorine atoms at each position.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | -COOH | 10-13 | Broad Singlet | - |

| ¹H | C3-H | ~4.5-5.5 | Multiplet (Doublet of Quartets of Triplets) | ¹JH-F, ²JH-F, ³JH-F |

| ¹³C | C1 (-COOH) | ~170-180 | Triplet | ²JC-F |

| ¹³C | C2 (-CF₂-) | ~110-120 | Multiplet | ¹JC-F, ²JC-F |

| ¹³C | C3 (-CHF-) | ~80-90 | Multiplet | ¹JC-F, ²JC-F |

| ¹³C | C4 (-CF₃) | ~120-130 | Quartet | ¹JC-F |

| ¹⁹F | C2 (-CF₂) | - | Multiplet | ²JF-F, ³JF-H |

| ¹⁹F | C3 (-CF) | - | Multiplet | ²JF-F, ¹JF-H, ³JF-F |

| ¹⁹F | C4 (-CF₃) | - | Multiplet | ³JF-F, ⁴JF-H |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₄H₂F₆O₂), the calculated exact mass is approximately 195.9959 Da. nih.gov

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, creating a unique pattern that serves as a fingerprint. chemguide.co.uk The fragmentation of short-chain carboxylic acids typically involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of the hydroxyl radical (-•OH): [M - 17]⁺

Loss of the carboxyl group (-•COOH): [M - 45]⁺

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to fragments corresponding to the loss of the carboxyl group.

Cleavage of C-C bonds along the fluorinated chain.

Loss of HF: A common fragmentation pathway for fluorinated compounds.

The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ion peaks, which are crucial for confirming the structure. whitman.edu

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Da) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 195.9959 | [C₄H₂F₆O₂]⁺ | Molecular Ion (M⁺) | Corresponds to the exact mass of the parent molecule. nih.gov |

| 178.9928 | [C₄HF₆O]⁺ | [M - OH]⁺ | Loss of a hydroxyl radical. libretexts.org |

| 150.9999 | [C₃HF₆]⁺ | [M - COOH]⁺ | Loss of the carboxyl group. libretexts.org |

| 125.9920 | [C₃HF₄O]⁺ | [M - CF₂H]⁺ (Tentative) | Represents cleavage within the fluoroalkyl chain. |

| 69.0000 | [CF₃]⁺ | Trifluoromethyl cation | A common fragment for compounds containing a -CF₃ group. |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions corresponding to its functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A sharp and intense peak around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-F bonds will give rise to multiple strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. A C-H stretching vibration for the proton at C3 would be observed around 2900-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The C-C backbone and symmetric C-F stretching vibrations, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 2500-3300 | O-H Stretch | -COOH | Strong, Broad |

| ~2950 | C-H Stretch | -CHF- | Weak-Medium |

| ~1720 | C=O Stretch | -COOH | Strong, Sharp |

| 1200-1400 | C-O Stretch / O-H Bend | -COOH | Medium |

| 1000-1400 | C-F Stretch | -CF₃, -CF₂-, -CHF- | Strong, Multiple Bands |

X-ray Crystallography of Crystalline Forms and Adducts

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, its structure suggests that it would form crystals stabilized by strong intermolecular hydrogen bonds.

Chiroptical Spectroscopy for Enantiomeric Characterization

The carbon atom at the C3 position of this compound is a stereocenter or chiral center. It is bonded to four different groups: a hydrogen atom (H), a fluorine atom (F), a trifluoromethyl group (-CF₃), and a difluorocarboxyethyl group (-CF₂COOH). Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2,2,3,4,4,4-Hexafluorobutyric acid and (S)-2,2,3,4,4,4-Hexafluorobutyric acid. docbrown.infoumd.edu

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for distinguishing between these enantiomers. wikipedia.orglibretexts.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com The two enantiomers of this compound will produce CD spectra that are mirror images of each other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect (a positive peak) at a specific wavelength corresponding to an electronic transition (e.g., the n → π* transition of the carbonyl group), the (S)-enantiomer will show a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength. This technique allows for the determination of the enantiomeric excess (ee) and the absolute configuration of a sample if a reference spectrum is available. harvard.edu

Theoretical and Computational Chemistry Studies of 2,2,3,4,4,4 Hexafluorobutyric Acid

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations are foundational to understanding the electronic structure and energetic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into 2,2,3,4,4,4-hexafluorobutyric acid.

Density Functional Theory (DFT) , a popular computational method, could be used to determine the optimized molecular geometry, electronic properties, and vibrational frequencies. Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G* or aug-cc-pVTZ), would allow for a systematic study of the molecule's properties. For related butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory have been successfully used to predict their molecular design and properties.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchy of accuracy for calculating molecular properties. While computationally more demanding, these methods could provide benchmark data for the bond lengths, bond angles, and torsional angles of this compound.

A hypothetical data table of optimized geometrical parameters for the most stable conformer of this compound, as would be derived from DFT calculations, is presented below.

| Parameter | Value (DFT B3LYP/6-31G*) |

| C1=O2 Bond Length (Å) | Data not available |

| C1-O3 Bond Length (Å) | Data not available |

| C1-C2 Bond Length (Å) | Data not available |

| C2-C3 Bond Length (Å) | Data not available |

| C3-C4 Bond Length (Å) | Data not available |

| C-F Bond Lengths (Å) | Data not available |

| O=C1-O Angle (°) | Data not available |

| C2-C1=O Angle (°) | Data not available |

| C1-C2-C3 Angle (°) | Data not available |

| F-C-F Angles (°) | Data not available |

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations could be employed to study the conformational landscape and dynamic behavior of this compound in various environments. By simulating the molecule's movement over time, researchers could understand how it behaves in the gas phase, in solution, or at interfaces.

Force fields, such as AMBER or CHARMM, would be parameterized to accurately model the interatomic forces. For fluorinated organic molecules, specialized force field parameters are often necessary to account for the unique electronic effects of fluorine atoms.

MD simulations would allow for the exploration of the molecule's conformational flexibility, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations in explicit solvent (e.g., water) would reveal details about the hydration shell and the nature of solute-solvent interactions.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra, when properly scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. Such predictions would be invaluable for confirming the structure and understanding the electronic environment of the different nuclei within the molecule.

A hypothetical table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| C=O stretch | Data not available |

| C-F stretches | Data not available |

| C-C stretches | Data not available |

| -CF₃ deformations | Data not available |

Computational Studies of Reaction Mechanisms and Transition States

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate various reactions, such as its deprotonation, esterification, or decomposition pathways.

By locating the transition state structures and calculating the activation energies, researchers can determine the most favorable reaction pathways. The Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction path from the transition state to the reactants and products, providing a detailed picture of the molecular transformations that occur.

Modeling of Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with other molecules is crucial for predicting its bulk properties. Computational models can quantify the strength and nature of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.

Dimerization and Aggregation: Calculations could explore the formation of dimers and larger aggregates of the acid, which are often prevalent in the liquid and solid phases of carboxylic acids. The binding energies and geometries of these clusters could be determined.

Solvation Effects: The influence of a solvent on the structure and properties of this compound can be modeled using either explicit solvent models (in MD simulations) or implicit continuum solvation models (like the Polarizable Continuum Model, PCM). These models can predict the solvation free energy and how the solvent affects conformational equilibria and reaction energetics.

Applications of 2,2,3,4,4,4 Hexafluorobutyric Acid in Advanced Chemical Synthesis and Materials Science

Role as a Strong Acid Catalyst or Reagent in Organic Transformations

Perfluorinated carboxylic acids are significantly stronger than their non-fluorinated counterparts. Heptafluorobutyric acid (HFBA) is recognized as a strong acid that is often used in a manner similar to trifluoroacetic acid (TFA). sigmaaldrich.comguidechem.comchemicalbook.com Its primary role as a reagent in certain organic contexts, particularly in the analysis of biomolecules, is to ensure that other functional groups remain in a specific protonation state. guidechem.com

In peptide and protein chemistry, the strong acidity of HFBA ensures that carboxylic acid moieties on the biomolecules remain fully protonated. guidechem.com This prevents unwanted ionic interactions and allows the molecules to interact more predictably with organic solvents and stationary phases in processes like reverse-phase chromatography. guidechem.com This function is crucial for the solubilization and purification of complex biological molecules. chemicalbook.com While not always a direct catalyst that is regenerated, its role as a powerful proton source is essential for enabling specific transformations and separations.

Precursor for the Synthesis of Specialty Fluorinated Monomers and Polymers

Fluoropolymers are prized for their exceptional properties, including low surface energy, high thermal stability, and chemical inertness. The synthesis of these materials can be achieved through two primary routes: the polymerization of fluorine-containing monomers and the direct fluorination or modification of existing non-fluorinated polymers. researchgate.net

A fluorinated carboxylic acid like HFBA can serve as a key starting material for the first route. Although not a monomer itself, it can be chemically converted into a polymerizable functional molecule. A common strategy involves:

Reduction: The carboxylic acid group (-COOH) is reduced to a primary alcohol (-CH₂OH), yielding a fluorinated alcohol.

Esterification: This alcohol is then reacted with a polymerizable acid, such as acrylic acid or methacrylic acid, to form a fluorinated acrylate (B77674) or methacrylate (B99206) monomer.

These specialty monomers can then be polymerized, often using techniques like Reversible-Deactivation Radical Polymerizations (RDRP), to create well-defined fluoropolymers. acs.org This method allows for the precise incorporation of the highly fluorinated side chains, which then impart their desirable properties to the final polymer material. For instance, fluoropolymer foams with tunable porous morphologies have been created by polymerizing systems containing hexafluorobutyl acrylate (a monomer derivable from the corresponding acid) in a high internal phase emulsion. researchgate.net

Use in Surface Modification and Interface Engineering

The unique properties of fluorinated compounds make them ideal for altering the surface characteristics of materials. Applications range from creating hydrophobic and oleophobic coatings to enabling advanced processes in electronics manufacturing.

A significant application of interface engineering was demonstrated using heptafluorobutyric acid to modify the surface of lithium metal anodes for batteries. nih.gov A spontaneous reaction between the lithium metal and HFBA creates a lithiophilic interface composed of lithium heptafluorobutyrate. nih.gov This engineered surface layer acts as an electrical bridge that promotes a uniform flux of lithium ions during charging and discharging, which prevents the formation of dendrites—a major cause of battery failure and safety issues. nih.gov

In the semiconductor industry, various fluorocarbon gases are essential for plasma etching, a process that precisely removes material to create complex circuits. google.comsemiconductors.org While not the acid itself, related C4-fluorinated compounds are used to etch silicon-based materials. sk-materials.comgoogle.com A patent has listed 2,2,3,4,4,4-Hexafluorobutanoic acid as a potential component in an etching gas mixture, highlighting the relevance of its chemical structure to this field.

Furthermore, the principle of using fluorinated acids for surface modification is well-established. Perfluorinated phosphonic acids, which have stronger surface adhesion than carboxylic acids, are used to form stable, self-assembled monolayers (SAMs) on zinc oxide nanoparticles, a technique used to fine-tune the electronic properties of the material. mdpi.com Similarly, hydrofluoric acid has been used to modify the surface of titanium dental implants to enhance their clinical performance. nih.gov

Application in Electrochemistry, particularly in Battery Technology

The performance and safety of batteries are critically dependent on the composition of the electrolyte. Fluorinated compounds are often used to improve stability and performance. Heptafluorobutyric acid has been identified as an effective additive in zinc electrodeposition. chemicalbook.com This is particularly relevant for aqueous zinc-ion batteries, which are promising for large-scale energy storage but are hampered by issues like dendrite growth. bohrium.comnih.gov Additives can control the deposition of the metal, leading to smoother surfaces and more stable battery cycling. nih.gov

The work on modifying lithium metal anodes with HFBA is a prime example of its application in battery technology. nih.gov The resulting lithium heptafluorobutyrate interface significantly improves the cycling stability and Coulombic efficiency of lithium-metal batteries in conventional carbonate-based electrolytes. nih.gov This approach demonstrates how a simple surface treatment with a fluorinated acid can address long-standing challenges in high-energy battery design.

Utility as an Ion-Pairing Reagent in Analytical Separations

One of the most well-documented and widespread applications of heptafluorobutyric acid is its use as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.comchemicalbook.comnih.govnih.gov This technique is essential for the separation and analysis of charged molecules, especially peptides and proteins. nih.govmpbio.com

In RP-HPLC, the stationary phase is hydrophobic. Basic analytes, such as peptides containing lysine (B10760008) and arginine residues, are positively charged at low pH and have little retention. The addition of an anionic ion-pairing reagent like the heptafluorobutyrate anion (HFBA⁻) to the mobile phase neutralizes these positive charges. nih.gov This "ion pair" is more hydrophobic than the original peptide, increasing its retention on the column and allowing for effective separation based on subtle differences in amino acid composition. nih.gov

The choice of ion-pairing reagent allows for fine-tuning of separations. The hydrophobicity of common perfluorinated acid reagents increases with the length of the fluoroalkyl chain.

Key Research Findings:

Increased Retention: As expected, retention times for peptides increase with the hydrophobicity of the ion-pairing reagent, following the general trend: Trifluoroacetic acid (TFA) < Pentafluoropropionic acid (PFPA) < Heptafluorobutyric acid (HFBA). nih.govnih.gov

Improved Separation: The use of HFBA can dramatically improve the separation of peptides that are difficult to resolve with standard TFA-containing eluents. nih.gov For certain peptide pairs, HFBA can increase the retention time of an unmodified peptide more than its modified (glycated) analogue, achieving baseline separation where TFA fails. nih.gov

Selectivity Changes: For mixtures of peptides with varying net charges, increasing the hydrophobicity and/or concentration of the ion-pairing reagent can alter the relative elution order. nih.gov In one study, concentrations of HFBA above 10 mM caused a complete reversal of the elution order for a set of peptides compared to the order seen with TFA or PFPA. nih.gov

The following table summarizes the comparative properties of common ion-pairing reagents.

| Reagent | Abbreviation | Relative Hydrophobicity | Typical pH (0.1% aq.) | Key Characteristics & Research Findings |

|---|---|---|---|---|

| Trifluoroacetic acid | TFA | Low | ~2.05 creative-proteomics.com | Most common reagent; provides good peak shape but may offer insufficient retention for very polar analytes. nih.govcreative-proteomics.com |

| Pentafluoropropionic acid | PFPA | Medium | N/A | Offers intermediate hydrophobicity and retention compared to TFA and HFBA. nih.govnih.gov |

| Heptafluorobutyric acid | HFBA | High | ~2.55 creative-proteomics.com | Significantly increases retention, especially for basic and polar peptides. nih.govnih.gov Improves resolution of challenging separations and can alter elution selectivity. nih.gov |

Environmental Fate and Transport Studies of 2,2,3,4,4,4 Hexafluorobutyric Acid

Abiotic Degradation Pathways (Hydrolysis, Photolysis, Thermal Degradation)

Limited specific information is available regarding the abiotic degradation of 2,2,3,4,4,4-Hexafluorobutyric acid. However, insights can be drawn from studies on related per- and polyfluoroalkyl substances (PFAS), particularly other short-chain perfluorocarboxylic acids (PFCAs).

Hydrolysis: Based on the chemical structure of this compound, which features highly stable carbon-fluorine bonds, significant hydrolysis under typical environmental conditions is not expected. The strong C-F bonds are resistant to cleavage by water. For comparison, studies on other PFCAs generally show them to be hydrolytically stable.

Photolysis: Direct photolysis of PFCAs in aqueous environments is generally considered a slow process. While some studies have shown that photolysis of PFCAs can occur, the rates are often low under environmentally relevant conditions. The presence of other substances, acting as photosensitizers, can sometimes enhance the degradation rate.

Thermal Degradation: The thermal stability and degradation of PFAS are of significant interest, particularly in the context of remediation technologies. While specific studies on the thermal degradation of this compound are not readily available, research on similar short-chain PFCAs like perfluorobutyric acid (PFBA) provides valuable insights.

A study on the thermal decomposition of gaseous PFBA in nitrogen (pyrolysis) and oxygen (combustion) at temperatures ranging from 200 to 780 °C revealed that decomposition products and mechanisms are temperature and atmosphere dependent. nih.gov In an inert nitrogen atmosphere, the primary pyrolysis product of PFBA was CF3CF═CF2, formed through the elimination of hydrogen fluoride (B91410) (HF), which was detected at temperatures as low as 200 °C. nih.gov The formation of CF4 and C2F6 was also observed, suggesting the involvement of perfluorocarbon radical intermediates. nih.gov These pyrolysis products were found to be highly stable, leading to poor defluorination. nih.gov

In the presence of oxygen, the combustion of PFBA primarily yielded COF2 at temperatures below 400 °C. nih.gov At higher temperatures (above 600 °C), SiF4 became the primary product due to reactions with the quartz reactor material. nih.gov The presence of oxygen was found to facilitate thermal defluorination by reacting with both the parent PFCA and its pyrolysis products. nih.gov The study also highlighted the significant role of surface reactions, as the presence of platinum improved combustion to COF2 at lower temperatures, while quartz promoted the formation of SiF4 at higher temperatures. nih.gov These findings underscore the complexity of thermal degradation processes for short-chain PFCAs and the importance of reaction conditions. nih.gov

It is important to note that the thermal decomposition of per- and polyfluoroalkyl substances is a complex area of research, and the products and mechanisms are not yet fully understood. nih.gov

Biotic Transformation and Biodegradation Studies

Information specifically on the biotic transformation and biodegradation of this compound is scarce in publicly available scientific literature. The high stability of the carbon-fluorine bond generally makes perfluorinated compounds highly resistant to microbial degradation.

Environmental Occurrence and Distribution in Various Compartments

Specific data on the environmental occurrence and distribution of this compound in various environmental compartments such as water, soil, and air are not widely reported in the available literature.

Modeling of Environmental Persistence and Mobility